4-Amino-2-benzothiazol-2-yl-phenol
Overview
Description
4-Amino-2-benzothiazol-2-yl-phenol is an organic compound with the molecular formula C13H10N2OS. It is characterized by a benzothiazole ring fused with a phenol group and an amino group at the fourth position. This compound is known for its fluorescent properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound exhibits a strong fluorescence phenomenon . This is primarily due to the formation of hydrogen bonds between the hydroxyl group and the lone pair of electrons on the nitrogen atom, resulting in a stable planar structure . This structure forms an easily electron-movable chromophore group, which absorbs energy under ultraviolet light, leading to electronic transitions and the production of intense fluorescence .
Biochemical Pathways
The compound’s synthesis involves various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Pharmacokinetics
It’s known that the compound has a high gi absorption , which suggests that it can be readily absorbed in the gastrointestinal tract and may have good bioavailability.
Result of Action
It’s known that the compound is used in proteomics research , suggesting that it may have effects at the protein level.
Biochemical Analysis
Biochemical Properties
4-Amino-2-benzothiazol-2-yl-phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as tyrosinase, which is involved in the biosynthesis of melanin. The interaction between this compound and tyrosinase results in the inhibition of the enzyme’s activity, thereby affecting melanin production. Additionally, this compound has been shown to bind to proteins such as albumin, which can influence its distribution and availability in biological systems .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In cancer cells, it has been reported to induce apoptosis, a process of programmed cell death, by activating caspase enzymes. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound has been found to modulate gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, as seen with tyrosinase. This compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, this compound can interact with DNA, leading to changes in gene expression. It has been shown to bind to specific DNA sequences, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as light and temperature. It is recommended to store this compound in a dark place at room temperature to maintain its stability. Over time, degradation products may form, which can affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties. At high doses, toxic effects have been observed, including liver and kidney damage. Threshold effects have been identified, where a specific dosage range results in optimal therapeutic outcomes without significant adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450. The metabolites formed can have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles. For example, phosphorylation of this compound can facilitate its transport to the nucleus, where it can interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-benzothiazol-2-yl-phenol typically involves the reduction of 4-nitro-2-benzothiazol-2-yl-phenol under alkaline conditions. This reduction can be achieved using hydrogen gas or reducing agents such as zinc powder . Another method involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and efficiency . These methods are preferred for their simplicity and high product yield.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-benzothiazol-2-yl-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products: The major products formed from these reactions include various substituted benzothiazoles and phenolic derivatives .
Scientific Research Applications
4-Amino-2-benzothiazol-2-yl-phenol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in the synthesis of photoactive hybrid materials.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological imaging.
Medicine: Investigated for its potential as an anti-tubercular agent and in the development of new drugs.
Industry: Utilized in the production of optical sensors and as a catalyst in organic synthesis.
Comparison with Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the phenol group.
4-Nitro-2-benzothiazol-2-yl-phenol: A precursor in the synthesis of 4-Amino-2-benzothiazol-2-yl-phenol.
Uniqueness: this compound is unique due to its combination of fluorescent properties and the presence of both amino and phenol groups, which enhance its reactivity and versatility in various applications .
Properties
IUPAC Name |
4-amino-2-(1,3-benzothiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRCBHVOYDSGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425211 | |
Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30616-38-7 | |
Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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